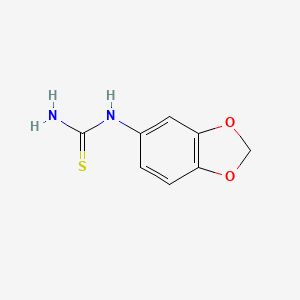

N-(1,3-benzodioxol-5-yl)thiourea

説明

Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-yl)thiourea and its derivatives involves the reaction of benzo[d][1,3]dioxol-5-yl isothiocyanate with various diamino derivatives or amino acids. These reactions lead to the formation of thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties, which have been explored for their potential in medical and material applications due to their significant properties (Al-Harbi, El-Sharief, & Abbas, 2019).

Molecular Structure Analysis

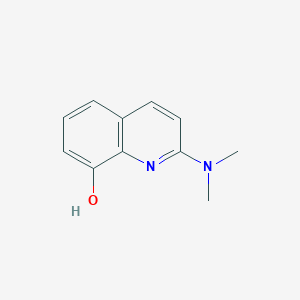

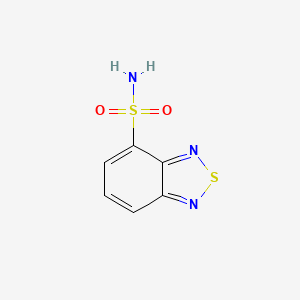

The molecular geometry and electronic structure of N-(1,3-benzodioxol-5-yl)thiourea have been extensively studied using quantum mechanical investigations. These studies utilize density functional theory (DFT) to calculate the optimum molecular geometry, vibration frequency, polarizability, and thermo-dynamical parameters. Significant parameters such as HOMO-LUMO energy gap and hyperpolarizability calculations provide insights into the compound’s electronic structure and spectral detection technology (Ragamathunnisa, Revathi, & Jasmine Vasantha Rani, 2015).

Chemical Reactions and Properties

N-(1,3-benzodioxol-5-yl)thiourea participates in various chemical reactions that underscore its reactivity and potential as a precursor for more complex molecules. For instance, thiourea derivatives have been synthesized for exploring anticancer activities, where these compounds exhibit significant cytotoxic effects on cancer cell lines, indicating their potential in cancer treatment research (Al-Harbi, El-Sharief, & Abbas, 2019).

科学的研究の応用

Specific Scientific Field

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their antioxidant activity .

Methods of Application or Experimental Procedures

The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant activity .

Anticancer Activity

Specific Scientific Field

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines .

Methods of Application or Experimental Procedures

These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

The compounds showed promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Synthetic Precursors of New Heterocycles

Specific Scientific Field

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as acyl thioureas, have been used as synthetic precursors of new heterocycles .

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves the reaction of 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

Results or Outcomes

These compounds have found extensive applications in diverse fields, such as materials science and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Anticancer Agents

Specific Scientific Field

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as “N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives, have been suggested for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds.

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

These compounds have shown promising anticancer activity against various cancer cell lines . For example, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Synthetic Precursors of Important Heterocyclic Compounds

Specific Scientific Field

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as acyl thioureas, have been used as synthetic precursors of important heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves the reaction of 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

Results or Outcomes

These compounds have found extensive applications in diverse fields, such as materials science and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Anticancer Agents

Specific Scientific Field

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as “N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives, have been suggested for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds.

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

These compounds have shown promising anticancer activity against various cancer cell lines . For example, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Safety And Hazards

将来の方向性

The future directions for “N-(1,3-benzodioxol-5-yl)thiourea” could involve further exploration of its potential anticancer properties . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

1,3-benzodioxol-5-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDOVBDZDYIYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362989 | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-yl)thiourea | |

CAS RN |

65069-55-8 | |

| Record name | N-1,3-Benzodioxol-5-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)